(1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine
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Overview
Description
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine is a complex organic compound that features a pyrazine ring attached to a piperidine ring via an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar cyclization reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrazine derivatives, and various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It is often used in the development of new pharmacological agents .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their roles as muscarinic receptor antagonists, which could be useful in treating neurological diseases .
Industry
In the industrial sector, this compound finds applications in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it can act as a muscarinic receptor antagonist, blocking the action of acetylcholine on muscarinic receptors. This can modulate various physiological processes, including neurotransmission and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: This compound has a similar pyrazine-piperidine structure but with a carboxylate group instead of a methanamine group.
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide: This compound also features a pyrazine ring but is more complex, with additional functional groups and a different linkage.
Uniqueness
What sets (1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine apart is its specific ethyl linkage and methanamine group, which confer unique chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and chemical probes.
Properties
Molecular Formula |
C12H20N4 |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
[1-(1-pyrazin-2-ylethyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C12H20N4/c1-10(12-9-14-4-5-15-12)16-6-2-11(8-13)3-7-16/h4-5,9-11H,2-3,6-8,13H2,1H3 |
InChI Key |
LXRCXECBVRJRIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCC(CC2)CN |
Origin of Product |
United States |
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